molecular formula C17H19ClN4O3S2 B448654 ethyl 2-[({[(4-chloro-1-methyl-1H-pyrazol-3-yl)carbonyl]amino}carbothioyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

ethyl 2-[({[(4-chloro-1-methyl-1H-pyrazol-3-yl)carbonyl]amino}carbothioyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Cat. No.: B448654
M. Wt: 426.9g/mol
InChI Key: GDOPJDSTOQTHAM-UHFFFAOYSA-N
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Description

Ethyl 2-({[(4-chloro-1-methyl-1H-pyrazol-3-yl)carbonyl]carbamothioyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a complex organic compound that features a pyrazole ring, a benzothiophene ring, and various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-[({[(4-chloro-1-methyl-1H-pyrazol-3-yl)carbonyl]amino}carbothioyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, solvent-free reactions, and other green chemistry principles .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-({[(4-chloro-1-methyl-1H-pyrazol-3-yl)carbonyl]carbamothioyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups like halogens or alkyl groups .

Scientific Research Applications

Ethyl 2-({[(4-chloro-1-methyl-1H-pyrazol-3-yl)carbonyl]carbamothioyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.

Mechanism of Action

The mechanism of action of ethyl 2-[({[(4-chloro-1-methyl-1H-pyrazol-3-yl)carbonyl]amino}carbothioyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context .

Comparison with Similar Compounds

Properties

Molecular Formula

C17H19ClN4O3S2

Molecular Weight

426.9g/mol

IUPAC Name

ethyl 2-[(4-chloro-1-methylpyrazole-3-carbonyl)carbamothioylamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

InChI

InChI=1S/C17H19ClN4O3S2/c1-3-25-16(24)12-9-6-4-5-7-11(9)27-15(12)20-17(26)19-14(23)13-10(18)8-22(2)21-13/h8H,3-7H2,1-2H3,(H2,19,20,23,26)

InChI Key

GDOPJDSTOQTHAM-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=C(SC2=C1CCCC2)NC(=S)NC(=O)C3=NN(C=C3Cl)C

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCCC2)NC(=S)NC(=O)C3=NN(C=C3Cl)C

Origin of Product

United States

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